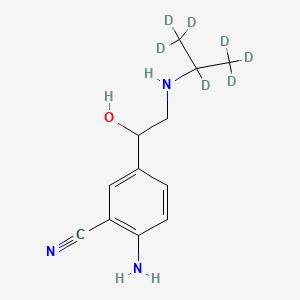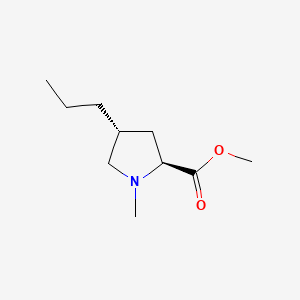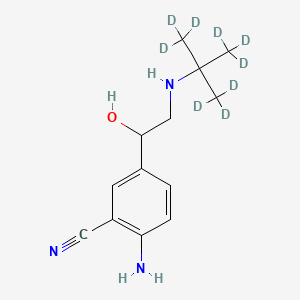![molecular formula C15H14BrClN2O B565746 8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-10(5H)-one CAS No. 1246816-60-3](/img/structure/B565746.png)
8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-10(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
The compound 8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-10(5H)-one and its derivatives are primarily involved in complex chemical synthesis processes. Studies have highlighted various methodologies and reactions involving this compound:
Ionic Liquid Mediated Synthesis:
- The synthesis of similar compounds in the presence of ionic liquids like 1-butyl-3-methylimidazolium bromide has been demonstrated, showcasing the potential for ionic liquids to facilitate chemical reactions and improve yields (Shaabani, Rahmati, & Moghimi Rad, 2008).
Palladium-Catalyzed Synthesis:
- A novel methodology involving palladium functionalized catalysts for the synthesis of isoquinolinoquinazolin derivatives has been described. This includes steps like intramolecular carbon-carbon bond formation, showcasing the compound's role in complex organic synthesis (Bahadorikhalili et al., 2018).
Synthesis Involving Microwave Irradiation:
- Techniques utilizing microwave irradiation have been employed for the rapid and efficient synthesis of related compounds, indicating the compound's significance in facilitating quicker reaction times and potentially higher yields (Bollini, González, & Bruno, 2009).
Anionic Cascade Recyclization:
- The compound's derivatives have been used in anionic cascade recyclization processes, highlighting its role in complex chemical transformations leading to the formation of novel heterocyclic structures (Ivanov, 2020).
Michael Reaction and Enamine Properties:
- Research has explored the enamine properties of similar compounds in the Michael Reaction, indicating its potential use in synthesizing a wide range of organic compounds with diverse biological activities (Potikha, Shkilna, Kisil’, & Kovtunenko, 2004).
Synthesis of Hydantoins and Thiohydantoins:
- The compound and its derivatives have been implicated in the synthesis of hydantoins and thiohydantoins, showcasing its versatility in the synthesis of bioactive molecules (Macháček, Jansa, Bertolasi, & Wsól, 2006).
Safety and Hazards
properties
IUPAC Name |
8-bromo-3-butyl-1-chloro-5H-imidazo[1,5-b]isoquinolin-10-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O/c1-2-3-4-12-18-15(17)13-14(20)11-7-10(16)6-5-9(11)8-19(12)13/h5-7H,2-4,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNJODIFPPEZMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C2N1CC3=C(C2=O)C=C(C=C3)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301184579 |
Source


|
| Record name | 8-Bromo-3-butyl-1-chloroimidazo[1,5-b]isoquinolin-10(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301184579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-10(5H)-one | |
CAS RN |
1246816-60-3 |
Source


|
| Record name | 8-Bromo-3-butyl-1-chloroimidazo[1,5-b]isoquinolin-10(5H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246816-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-3-butyl-1-chloroimidazo[1,5-b]isoquinolin-10(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301184579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one](/img/structure/B565663.png)


![Ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylpropanoate](/img/structure/B565667.png)

![4-{[(2R)-4-(Morpholin-4-yl)-4-oxo-1-(phenylsulfanyl)butan-2-yl]amino}-3-(trifluoromethanesulfonyl)benzene-1-sulfonamide](/img/structure/B565672.png)







